

TRK-IN-16 Technical Summary

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Compound Focus: Trk-IN-16

Cat. No.: S12882891

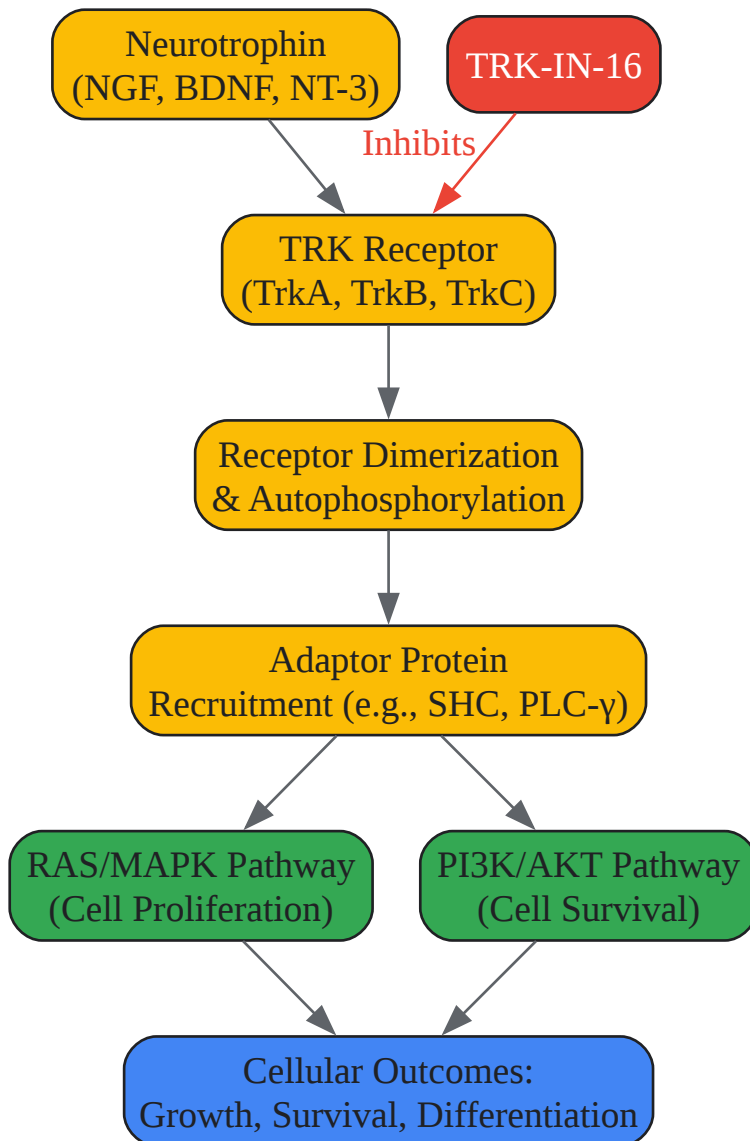
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The table below summarizes the core technical information for this research compound.

Property	Description
CAS Number	1365212-81-2 [1] [2] [3]
Molecular Formula	$C_{19}H_{20}FN_5O$ [1] [2]
Molecular Weight	353.39 g/mol [1] [2]
Primary Target	Tropomyosin Receptor Kinase (TRK) family [1] [2]
Source	Extracted from patent WO2012034091A1, compound X-21 [1] [2]
Potential Applications	Research into TRK-related diseases, primarily cancers involving NTRK gene fusions [1] [4] [5]
Storage	-20°C [2] [3]

TRK-IN-16 and TRK Signaling Pathway

TRK-IN-16 acts on the TRK family of receptor tyrosine kinases. The diagram below illustrates the key steps in TRK signaling and the compound's inhibitory role.



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***TRK-IN-16** inhibits neurotrophin-induced TRK signaling, blocking downstream pathways that drive cell proliferation and survival.*

Biological Role of TRK in Cancer

The TRK family includes **TRKA**, **TRKB**, and **TRKC**, encoded by the **NTRK1**, **NTRK2**, and **NTRK3** genes [6] [5]. They are activated by specific neurotrophins and control crucial cellular processes. In certain cancers, genetic rearrangements can lead to **NTRK gene fusions**, producing constitutively active TRK

fusion proteins that drive uncontrolled tumor growth [4] [5]. **TRK-IN-16** is designed to block the activity of these oncogenic TRK proteins.

Experimental Considerations

- **Handling:** **TRK-IN-16** is supplied as a powder and should be stored at -20°C [2] [3]. It is intended for research use only and is not for human consumption [1] [2].
- **Solubility and Formulation:** For *in vivo* studies, a typical formulation involves dissolving the compound in DMSO followed by dilution with PEG300, a solubilizer like Tween 80, and a final diluent such as saline [2].

Key Insights for Researchers

- **Target Specificity:** While **TRK-IN-16** is a potent TRK inhibitor, the high sequence identity in the ATP-binding sites of TRKA, TRKB, and TRKC means it may inhibit all three isoforms [5].
- **Therapeutic Context:** Inhibiting TRK signaling is a validated strategy. The first-in-class TRK inhibitor larotrectinib demonstrated that TRK fusion-positive cancers across different tissue types can be effectively treated, establishing the clinical principle of TRK inhibition as a tissue-agnostic therapy [4] [5].

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